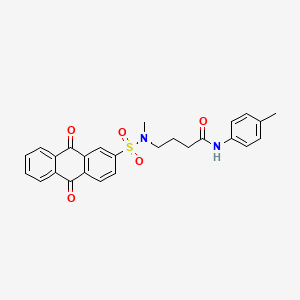

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(p-tolyl)butanamide

CAS No.: 941900-66-9

Cat. No.: VC6550512

Molecular Formula: C26H24N2O5S

Molecular Weight: 476.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941900-66-9 |

|---|---|

| Molecular Formula | C26H24N2O5S |

| Molecular Weight | 476.55 |

| IUPAC Name | 4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)butanamide |

| Standard InChI | InChI=1S/C26H24N2O5S/c1-17-9-11-18(12-10-17)27-24(29)8-5-15-28(2)34(32,33)19-13-14-22-23(16-19)26(31)21-7-4-3-6-20(21)25(22)30/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,27,29) |

| Standard InChI Key | YJHVOUGIFGYKMT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Introduction

The compound 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(p-tolyl)butanamide is a synthetic organic molecule that combines structural features of anthracene derivatives and sulfonamides. Its molecular framework suggests potential applications in medicinal chemistry, particularly in drug design and development. This article explores its chemical structure, properties, synthesis, and potential applications.

Synthesis Pathway

While no direct synthesis pathway for this compound is detailed in the literature, its structure suggests a multi-step synthetic route involving:

-

Anthracene Functionalization: Introduction of ketone groups at positions 9 and 10 via oxidation reactions.

-

Sulfonamide Formation: Reaction of anthracene derivatives with sulfonyl chlorides in the presence of amines.

-

Amide Coupling: Formation of the butanamide chain using coupling reagents such as carbodiimides.

-

Final Assembly: Attachment of the p-tolyl group through substitution reactions.

Potential Applications

4.1 Medicinal Chemistry

The compound’s anthracene core and sulfonamide group suggest it may exhibit:

-

Anticancer Activity: Anthracene derivatives are known for their intercalative binding to DNA, which inhibits cancer cell proliferation.

-

Antimicrobial Properties: Sulfonamides are widely used as antibacterial agents by inhibiting folic acid synthesis in bacteria.

4.2 Molecular Docking Studies

Preliminary computational docking studies could reveal interactions with biological targets such as enzymes or receptors. The presence of multiple functional groups enhances its potential binding affinity.

Research Gaps

-

Experimental Data: Limited availability of experimental physicochemical data such as solubility, melting point, and stability under various conditions.

-

Biological Evaluation: No reported studies on its pharmacological activity or toxicity profile.

-

Synthetic Optimization: Development of a cost-effective and scalable synthesis route is necessary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume